molecular formula C6H10Cl2O B14518183 1,1-Dichloro-2-methoxy-3-methylbut-1-ene CAS No. 62688-94-2

1,1-Dichloro-2-methoxy-3-methylbut-1-ene

Cat. No.: B14518183
CAS No.: 62688-94-2
M. Wt: 169.05 g/mol
InChI Key: RQWJTMXSKZYUCF-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-methoxy-3-methylbut-1-ene is a specialized alkene derivative of interest in synthetic organic chemistry. Its structure, featuring both dichloro and methoxy substituents, makes it a potential intermediate or precursor in various synthetic pathways. Research applications for this compound may include its use as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The electron-rich alkene system, influenced by the methoxy group, can participate in cycloaddition reactions or serve as an electrophile in substitution reactions. Furthermore, the dichloro moiety can be leveraged in further functional group transformations, such as cross-coupling reactions or nucleophilic displacement, offering researchers a versatile handle for molecular diversification. This product is intended for use by qualified laboratory and research professionals. It is strictly for professional, institutional, or industrial research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

62688-94-2

Molecular Formula

C6H10Cl2O

Molecular Weight

169.05 g/mol

IUPAC Name

1,1-dichloro-2-methoxy-3-methylbut-1-ene

InChI

InChI=1S/C6H10Cl2O/c1-4(2)5(9-3)6(7)8/h4H,1-3H3

InChI Key

RQWJTMXSKZYUCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C(Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 1,1-Dichloro-3-methylbut-1-ene

The most direct route involves substituting one chlorine atom in 1,1-dichloro-3-methylbut-1-ene (1 ) with a methoxy group. This method leverages the reactivity of geminal dichlorides toward nucleophilic displacement under alkaline conditions.

Reaction Protocol

  • Starting Material : 1,1-Dichloro-3-methylbut-1-ene (CAS 85278-91-7) is prepared via alkyl halide addition to vinylidene chloride (1,1-dichloroethylene) in the presence of acidic catalysts.
  • Substitution : Treatment with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 90–110°C for 12–15 hours facilitates selective substitution. A molar ratio of 1:7–9 (substrate:NaOMe) optimizes yield.
  • Workup : The product is isolated by aqueous extraction, solvent removal, and distillation or column chromatography.
Key Data:
Parameter Value
Solvent DMSO
Temperature 90–110°C
Yield 67–92%
Purity >95%

This method’s efficiency stems from DMSO’s ability to stabilize the transition state, enhancing nucleophilic attack. Competing elimination is minimized by avoiding protic solvents.

Chlorination of 2-Methoxy-3-methylbut-1-ene

Chlorination of preformed enol ethers offers an alternative pathway. 2-Methoxy-3-methylbut-1-ene (2 ) undergoes radical or electrophilic chlorination to install geminal chlorines.

Radical Chlorination

  • Reagents : Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) with UV light initiation.
  • Conditions : Conducted in non-polar solvents (e.g., CCl₄) at 0–25°C to favor radical chain propagation.
  • Selectivity : Terminal double bonds exhibit higher reactivity, reducing polyhalogenation byproducts.

Electrophilic Chlorination

  • Reagents : Cl₂ in the presence of Lewis acids (e.g., FeCl₃).
  • Mechanism : The alkene attacks Cl⁺, forming a chloronium ion intermediate. Subsequent chloride attack yields the vicinal dichloride, which isomerizes to the geminal form under thermal or acidic conditions.
Challenges:
  • Isomerization requires stringent control to avoid over-chlorination.
  • Competing addition pathways may reduce yield.

Dichlorocarbene Addition to Methoxy-Substituted Alkenes

Dichlorocarbene (CCl₂), generated from chloroform (CHCl₃) and a strong base (e.g., NaOH), adds across double bonds to form geminal dichlorides.

Synthetic Steps

  • Dichlorocarbene Generation :
    $$
    \text{CHCl}3 + \text{NaOH} \rightarrow \text{CCl}2 + \text{NaCl} + \text{H}_2\text{O}
    $$
  • Cycloaddition : Reacting CCl₂ with 2-methoxy-3-methylbut-1-ene forms 1,1-dichloro-2-methoxy-3-methylbutane.
  • Dehydrohalogenation : Treatment with KOH/EtOH eliminates HCl, yielding the target alkene.
Optimization:
  • Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance carbene stability and reaction rates.
  • Low temperatures (−10°C to 0°C) minimize side reactions.

Hydrochlorination of Propargyl Ethers

Propargyl ethers (e.g., 3-methyl-1-methoxybut-1-yne) undergo hydrochlorination to install chlorines across the triple bond, followed by isomerization.

Reaction Pathway

  • Hydrochlorination :
    $$
    \text{HC≡C-CH(CH}3\text{)-OCH}3 + 2\text{HCl} \rightarrow \text{Cl}2\text{C-CH(CH}3\text{)-OCH}_3
    $$
  • Isomerization : Acidic or thermal conditions (e.g., H₂SO₄, 60°C) promote allylic chloride formation.
Limitations:
  • Stereochemical control is challenging, often producing mixtures of cis and trans isomers.
  • Requires high-purity gaseous HCl, complicating large-scale synthesis.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Nucleophilic Substitution High selectivity, scalable Requires expensive solvents 67–92%
Chlorination of Enol Ether Direct, fewer steps Poor regioselectivity 50–75%
Dichlorocarbene Addition Atom-economical Sensitive to moisture 60–80%
Propargyl Hydrochlorination Utilizes simple reagents Low stereocontrol 40–65%

Mechanistic Insights and Side Reactions

Competing Elimination in Substitution

In nucleophilic substitution, β-hydrogen elimination may produce 3-methyl-1-methoxybuta-1,3-diene as a byproduct. This is mitigated by using bulky bases (e.g., KOtBu) or aprotic solvents.

Isomerization During Chlorination

Electrophilic chlorination of enol ethers can yield both vicinal and geminal dichlorides. Isomerization to the geminal form is favored by Lewis acids (e.g., AlCl₃) via carbocation intermediates.

Industrial-Scale Considerations

Large-scale production prioritizes the nucleophilic substitution route due to its reproducibility and moderate conditions. Key factors include:

  • Solvent Recovery : DMSO is recycled via vacuum distillation.
  • Waste Management : NaCl byproducts are treated via aqueous neutralization.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., polymer-supported bases) reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-2-methoxy-3-methylbut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1-Dichloro-2-methoxy-3-methylbut-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2-methoxy-3-methylbut-1-ene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Research Findings and Data

Mass Spectrometry Trends
  • Methallyl chloride (C₄H₇Cl) shows a base peak at m/z 121 (C₃H₅Cl⁺) due to loss of methyl groups .
  • The aromatic methoxy compounds in exhibit prominent [M-C₁₂H₁₅O]+ fragments (m/z 121, 100% intensity), suggesting similar cleavage patterns could occur in the target compound.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structure and purity of 1,1-Dichloro-2-methoxy-3-methylbut-1-ene?

  • Methodological Answer : Use a combination of GC-MS (to assess purity and detect volatile impurities) and NMR spectroscopy (¹H and ¹³C for structural elucidation of the chloro, methoxy, and methyl groups). For crystalline samples, X-ray crystallography can resolve stereochemical ambiguities by determining bond angles and spatial arrangements . Cross-validate results with IR spectroscopy to confirm functional groups like C-Cl and C-O bonds.

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) to favor the desired pathway. For example, using aprotic solvents (e.g., THF) may reduce hydrolysis of the methoxy group. Monitor intermediates via thin-layer chromatography (TLC) and employ column chromatography for purification. Adjust catalyst systems (e.g., Lewis acids) to enhance regioselectivity during chlorination .

Advanced Research Questions

Q. What computational models predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electron-deficient alkene behavior. Use quantitative structure-property relationship (QSPR) models to correlate substituent effects (e.g., electron-withdrawing Cl groups) with reaction rates. Validate predictions experimentally via kinetic studies under controlled conditions .

Q. How can contradictory spectroscopic data (e.g., conflicting NMR shifts) be resolved for this compound?

  • Methodological Answer : Perform variable-temperature NMR to assess dynamic effects like hindered rotation of the methoxy group. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. If ambiguity persists, synthesize isotopically labeled analogs (e.g., ¹³C-labeled methoxy groups) for precise assignments . Cross-reference with crystallographic data for structural confirmation.

Q. What experimental designs are suitable for studying the compound’s stability under oxidative or hydrolytic conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled stressors (e.g., UV light, humidity). Use HPLC-UV to quantify degradation products and mass spectrometry to identify intermediates. Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions. Compare results with computational predictions of bond dissociation energies .

Data Contradiction and Mechanistic Analysis

Q. How can researchers reconcile discrepancies in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Systematically vary parameters (e.g., solvent, catalyst loading) across replicate experiments to identify critical factors. Use design of experiments (DoE) frameworks (e.g., factorial design) to isolate variables. Publish raw datasets and detailed protocols to enable meta-analyses and reduce reproducibility issues .

Q. What mechanistic insights explain the compound’s selectivity in radical-mediated reactions?

  • Methodological Answer : Perform electron paramagnetic resonance (EPR) to detect radical intermediates. Use isotopic labeling (e.g., deuterated methyl groups) to track hydrogen abstraction pathways. Compare experimental results with ab initio calculations of radical stabilization energies to rationalize selectivity .

Tables for Key Analytical Parameters

Technique Key Parameters Application
GC-MS Retention time, m/z 142 (Cl isotope pattern)Purity assessment, volatile impurity ID
X-ray Crystallography Space group P2₁/c, bond angles (C-Cl: ~110°)Stereochemical confirmation
DFT Calculations HOMO (-6.8 eV), LUMO (-1.2 eV)Reactivity prediction in cycloadditions

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